4,5-dichloro-2-phenylpyridazin-3(2H)-one (CAS: 1698-53-9) is a halogenated heterocyclic compound belonging to the pyridazinone class. This structural family is notable for its wide range of biological activities, serving as the core scaffold for numerous pharmaceuticals and agrochemicals, particularly herbicides that inhibit photosynthesis. The compound's primary procurement value lies in its function as a versatile chemical building block and synthetic intermediate, where the two chlorine atoms provide reactive sites for further molecular elaboration.
Substituting 4,5-dichloro-2-phenylpyridazin-3(2H)-one with analogs is often unfeasible due to the critical role of the specific dichlorination pattern. Replacing it with the well-known herbicide Chloridazon (CAS: 1698-60-8), which features a 5-amino and 4-chloro substitution, fundamentally alters the molecule's electronic properties and mechanism of action, as Chloridazon is a Photosystem II inhibitor. Similarly, using mono-chloro or other di-halo analogs changes the regioselectivity and reactivity in subsequent nucleophilic substitution reactions, which are crucial for building more complex derivatives. The 4,5-dichloro arrangement provides two distinct, reactive sites that are essential for its utility as a precursor in targeted synthesis pathways, a feature not replicated by its close structural relatives.
The compound serves as an excellent precursor for creating a stable and easy-to-handle carbonylating agent, Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate. This derivative is synthesized from 4,5-dichloro-2-phenylpyridazin-3(2H)-one in a high yield of 90% by reacting it with phenyl chloroformate. This contrasts favorably with the direct use of hazardous and difficult-to-handle carbonyl sources like phosgene gas. The resulting stable solid can then be used to synthesize various carbamates and ureas in yields of up to 98%.
| Evidence Dimension | Yield in Synthesis of Carbonylating Agent |
| Target Compound Data | 90% yield |
| Comparator Or Baseline | Direct use of phosgene or other toxic, gaseous carbonyl sources which have significant handling and safety overhead. |
| Quantified Difference | High-yield conversion to a stable, solid carbonyl source, avoiding the risks and process complexities of gaseous reagents. |
| Conditions | Reaction with phenyl chloroformate in the presence of triethylamine in tetrahydrofuran at low temperatures. |
This provides a safer, more efficient, and process-friendly route to carbamates and ureas, making it a strategic procurement choice for multi-step synthesis.
The 4,5-dichloro substitution pattern allows for selective nucleophilic substitution, which is not possible with the parent (non-chlorinated) compound and is different from mono-chloro analogs. In a related compound, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, reaction with a methoxide/methanol system resulted in a regioselective substitution, yielding the 4-methoxylated product and the 5-methoxylated product in a 2.2:1 ratio (62% and 28% yields, respectively). This demonstrates that the C4 and C5 positions have distinct reactivities that can be exploited for directed synthesis, a critical feature for building libraries of drug candidates or agrochemicals.
| Evidence Dimension | Regioselectivity of Nucleophilic Substitution |
| Target Compound Data | Yields of 62% (C4-substitution) and 28% (C5-substitution) for a related dichlorinated pyridazinone. |
| Comparator Or Baseline | Non-chlorinated 2-phenylpyridazin-3(2H)-one, which lacks sites for nucleophilic substitution, or mono-chloro analogs, which offer only a single reaction site. |
| Quantified Difference | Provides two electronically distinct reactive centers on the same molecule, enabling differential functionalization. |
| Conditions | Reaction with K2CO3 in Methanol. |
For researchers in drug discovery and agrochemical development, this differential reactivity allows for the creation of diverse molecular structures from a single, reliable starting material, which is a key procurement driver.
Leveraging the distinct reactivity of the two chlorine atoms, this compound is an ideal starting point for developing combinatorial libraries of novel pyridazinone derivatives. Researchers can perform sequential or selective nucleophilic substitutions to introduce a wide variety of functional groups, enabling systematic structure-activity relationship (SAR) studies for new herbicides, fungicides, or therapeutic agents.
As a precursor to a stable, solid carbonylating agent, this compound is highly suitable for industrial or laboratory-scale synthesis processes where avoiding toxic gases like phosgene is a priority. Its high conversion yield (90%) into the active agent makes it an economically and logistically superior choice for manufacturing pipelines that require the formation of carbamate or urea linkages.
Irritant